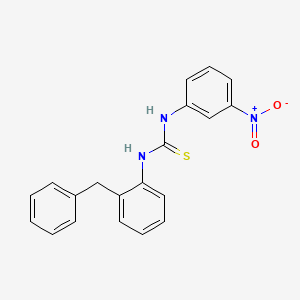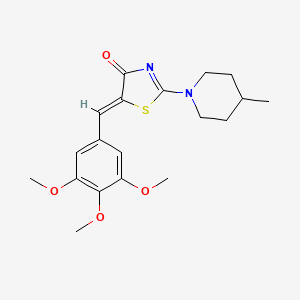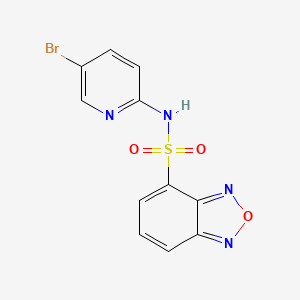
N-(5-bromo-2-pyridinyl)-2,1,3-benzoxadiazole-4-sulfonamide
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-2,1,3-benzoxadiazole-4-sulfonamide, also known as BPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BPS is a fluorescent dye that is widely used in biochemical and physiological studies. It is a derivative of benzoxadiazole and is known for its high quantum yield, photostability, and low toxicity.
Wirkmechanismus
N-(5-bromo-2-pyridinyl)-2,1,3-benzoxadiazole-4-sulfonamide interacts with biomolecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The fluorescence emission of N-(5-bromo-2-pyridinyl)-2,1,3-benzoxadiazole-4-sulfonamide is highly sensitive to the local environment, such as pH and polarity, which makes it an excellent tool for studying the binding properties of biomolecules.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have low toxicity and does not interfere with the normal physiological functions of cells. It has been used to study the uptake and transport of various biomolecules in cells and tissues. N-(5-bromo-2-pyridinyl)-2,1,3-benzoxadiazole-4-sulfonamide has also been used to study the localization and dynamics of proteins in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-bromo-2-pyridinyl)-2,1,3-benzoxadiazole-4-sulfonamide in lab experiments include its high sensitivity, photostability, and low toxicity. N-(5-bromo-2-pyridinyl)-2,1,3-benzoxadiazole-4-sulfonamide is also relatively easy to use and can be applied to a wide range of experimental systems. However, N-(5-bromo-2-pyridinyl)-2,1,3-benzoxadiazole-4-sulfonamide has limitations such as its relatively low water solubility and its sensitivity to environmental factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of N-(5-bromo-2-pyridinyl)-2,1,3-benzoxadiazole-4-sulfonamide in scientific research. One potential application is in the development of new sensors for detecting biomolecules in vivo. N-(5-bromo-2-pyridinyl)-2,1,3-benzoxadiazole-4-sulfonamide can also be used in the development of new imaging techniques for studying biological systems. Additionally, N-(5-bromo-2-pyridinyl)-2,1,3-benzoxadiazole-4-sulfonamide can be used in the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-2,1,3-benzoxadiazole-4-sulfonamide is widely used in scientific research as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and lipids. It is also used as a pH indicator and as a sensor for detecting metal ions. N-(5-bromo-2-pyridinyl)-2,1,3-benzoxadiazole-4-sulfonamide has been used to study the binding properties of various proteins, including enzymes, receptors, and transporters.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4O3S/c12-7-4-5-10(13-6-7)16-20(17,18)9-3-1-2-8-11(9)15-19-14-8/h1-6H,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSKEFTWISBICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}methyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B4737073.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4737080.png)
![3,4,5-triethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4737092.png)
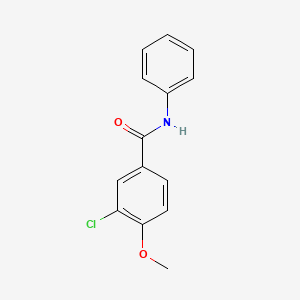
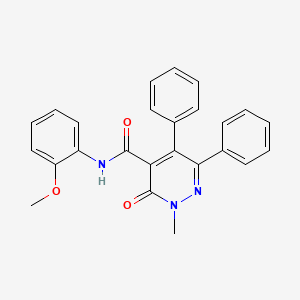
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4737106.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B4737113.png)
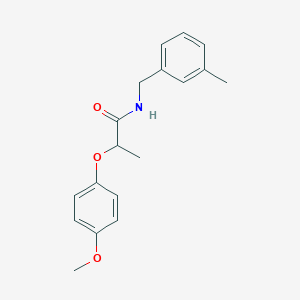
![5-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4737134.png)
![7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-N-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4737135.png)
![ethyl 3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4737138.png)

